(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one
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Overview
Description
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one is a heterocyclic organic compound featuring a 1,4-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with an appropriate amine and an acid catalyst to form the oxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one: A stereoisomer with similar structural features but different spatial arrangement.
3,5-Diphenyl-1,4-oxazin-2-one: Lacks the 3,6-dihydro feature, leading to different chemical properties.
3,5-Diphenyl-1,4-oxazepine: A related compound with a seven-membered ring.
Uniqueness
(3R)-3,5-Diphenyl-3,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific stereochemistry and the presence of the 1,4-oxazine ring
Properties
CAS No. |
64976-18-7 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(5R)-3,5-diphenyl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C16H13NO2/c18-16-15(13-9-5-2-6-10-13)17-14(11-19-16)12-7-3-1-4-8-12/h1-10,15H,11H2/t15-/m1/s1 |
InChI Key |
FWTHXDFMSQYCID-OAHLLOKOSA-N |
Isomeric SMILES |
C1C(=N[C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(=NC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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